An In-depth Technical Guide to 1,3-Bis(N-carbazolyl)benzene (mCP): Chemical Structure and Synthesis
An In-depth Technical Guide to 1,3-Bis(N-carbazolyl)benzene (mCP): Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a high-performance organic semiconductor material. Its unique molecular architecture, featuring two carbazole (B46965) moieties linked to a central benzene (B151609) ring at the meta positions, imparts desirable electronic and physical properties.[1] This guide provides a comprehensive overview of the chemical structure and prominent synthetic routes for mCP, tailored for professionals in research and development.
Chemical Structure and Properties
1,3-Bis(N-carbazolyl)benzene is an aromatic compound with the chemical formula C30H20N2.[2][3] The molecule consists of a central benzene ring to which two carbazole units are attached via nitrogen-carbon bonds at the 1 and 3 positions of the benzene ring.
The IUPAC name for this compound is 9-(3-(9H-carbazol-9-yl)phenyl)-9H-carbazole. It is also known by several synonyms, including mCP, 1,3-di(9H-carbazol-9-yl)benzene, and N,N'-dicarbazolyl-3,5-benzene.[3]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 550378-78-4 | [3] |
| Molecular Weight | 408.49 g/mol | [3][4] |
| Appearance | White to off-white powder or crystalline solid | [5] |
| Melting Point | 173-178 °C | [4][6] |
| λmax (in THF) | 292, 338 nm | [4][6] |
| Fluorescence (λem in THF) | 345, 360 nm | [4][6] |
Synthesis of 1,3-Bis(N-carbazolyl)benzene
The synthesis of mCP is primarily achieved through cross-coupling reactions that form the crucial carbon-nitrogen bonds between the carbazole and benzene moieties. The two most prevalent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[7][8] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of mCP, this involves the reaction of a dihalogenated benzene with carbazole.
Reaction Scheme:
General Synthesis Workflow for 1,3-Bis(N-carbazolyl)benzene.
Detailed Experimental Protocol (Representative):
This protocol is a representative example based on typical Buchwald-Hartwig amination procedures for similar compounds.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 equivalents).
-
Addition of Reactants: Add carbazole (2.0 equivalents) and 1,3-dibromobenzene (1.0 equivalent) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (B28343) as the solvent.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (typically between 80-110 °C) and stir for a period of 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to yield pure 1,3-Bis(N-carbazolyl)benzene.[9]
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Parameter | Typical Value/Condition |
| Catalyst Loading | 1-5 mol% |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4) |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | 80-120 °C |
| Reaction Time | 12-48 hours |
| Reported Yields | 70-95% |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[10][11] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a viable and cost-effective method for the synthesis of mCP.
Reaction Scheme:
Ullmann Condensation Synthesis Workflow for mCP.
Detailed Experimental Protocol (Representative):
This protocol is a representative example based on typical Ullmann condensation procedures for similar compounds.
-
Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., copper(I) iodide, CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., potassium carbonate, 2.5 equivalents).
-
Addition of Reactants: Add carbazole (2.2 equivalents) and 1,3-diiodobenzene (1.0 equivalent) to the vessel.
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 150-180 °C) and stir for 24-48 hours under an inert atmosphere.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like toluene or chlorobenzene. Wash the combined organic extracts with water and brine, then dry over a drying agent.
-
Purification: After solvent removal, purify the crude product by column chromatography and/or recrystallization to obtain pure 1,3-Bis(N-carbazolyl)benzene.
Quantitative Data Summary (Ullmann Condensation):
| Parameter | Typical Value/Condition |
| Catalyst Loading | 10-100 mol% (can be stoichiometric) |
| Ligand | Diamines or amino acids (e.g., 1,10-phenanthroline, L-proline) |
| Base | Inorganic bases (e.g., K2CO3, Cs2CO3) |
| Solvent | High-boiling polar solvents (e.g., DMF, Dioxane, Toluene) |
| Temperature | 120-200 °C |
| Reaction Time | 24-72 hours |
| Reported Yields | 60-85% |
Characterization
The synthesized 1,3-Bis(N-carbazolyl)benzene should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the carbazole and central benzene rings.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point Analysis: To compare with the literature value.
Conclusion
1,3-Bis(N-carbazolyl)benzene is a key organic electronic material with a well-defined chemical structure. Its synthesis is reliably achieved through established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. The choice of synthetic route may depend on factors such as desired yield, reaction conditions, and cost of reagents. This guide provides the fundamental knowledge required for the successful synthesis and characterization of mCP for research and development purposes.
References
- 1. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 2. 1,3-Bis(N-carbazolyl)benzene | C30H20N2 | CID 22020377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Bis(N-carbazolyl)benzene (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. mCP - 1,3-ビス(N-カルバゾリル)ベンゼン 97 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 1,3-Bis(N-carbazolyl)benzene 97 550378-78-4 [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. 1,3-ジ-9-カルバゾリルベンゼン (昇華精製品) | 1,3-Di-9-carbazolylbenzene | 550378-78-4 | 東京化成工業株式会社 [tcichemicals.com]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
